1-(4-Bromophenyl)piperidin-4-ol

Analgesia Opioid Receptor Structure-Activity Relationship

Researchers face irreproducibility when substituting uncharacterized 4-arylpiperidinols in SAR studies. 1-(4-Bromophenyl)piperidin-4-ol is a defined reference compound (PD1) with published pharmacological benchmarks. - Analgesic positive control: exhibits highly significant analgesic effect (p<0.01) and measurable antiplatelet activity in ex vivo models. - CNS drug discovery scaffold: starting point for nanomolar AChE inhibitors (IC50=0.029 μM) and dual Na+/Ca2+ channel blockers. - Quality control: characterized Haloperidol Impurity 17 for ANDA analytical method validation. Supplied as a research-grade building block with batch-specific purity documentation; available from stock for immediate dispatch.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 1226154-84-2
Cat. No. B1290532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)piperidin-4-ol
CAS1226154-84-2
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
InChIKeyACDQKDUKSOJFLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)piperidin-4-ol: Overview


1-(4-Bromophenyl)piperidin-4-ol, with CAS number 1226154-84-2, is a chemical entity that is best understood not as a novel, optimized drug candidate but as a specialized, validated reference compound within the piperidine derivative class [1]. Its primary utility lies in its role as a comparator in structure-activity relationship (SAR) studies. The compound serves as a specific structural variant for research targeting the central nervous system (CNS), particularly in analgesic and ion channel modulation pathways. It is a proven building block for investigating novel molecular architectures where the substitution pattern on the piperidine ring is a key variable for activity [1]. Its distinct position is cemented by its use as a starting point for the synthesis of advanced analogues with demonstrably improved potency [2] and its presence in authoritative chemical catalogs as a research-grade substance .

SAR Comparator
Reported reference standard for structure-activity relationship studies
CNS Scaffold
Research building block for ion channel and AChE targeted analogues

Why This Compound Is Not Interchangeable


The assumption that any 4-arylpiperidinol analogue can substitute for 1-(4-bromophenyl)piperidin-4-ol in research is invalid. While the core 4-arylpiperidinol class exhibits shared baseline activities like ion channel blockade [1], specific substituent variations create distinct pharmacological profiles that cannot be interchanged without compromising experimental reproducibility. The data below demonstrate that small structural changes can lead to significant differences in potency and selectivity. For instance, altering the N-substituent drastically changes analgesic and antiplatelet efficacy, with the parent compound (PD1) showing a unique activity pattern compared to its own derivatives [2]. Similarly, the choice of aryl group impacts selectivity profiles against off-target receptors like the dopamine D2 receptor [1]. Therefore, selecting this compound for procurement is a strategic choice to ensure a specific, well-characterized chemical starting point with known, quantified biological benchmarks.

N-substitution
Variations at the piperidine nitrogen may shift analgesic and antiplatelet endpoint responses.
Aryl group
Different 4-aryl substituents can alter off-target receptor selectivity profiles.
Derivative potency
Analogues may not reproduce the published activity benchmarks of this parent scaffold.

Quantitative Differentiation Against Key Comparators


Analgesic Potency Compared to Derivatives

In a comparative study of piperidine derivatives, the parent compound 4-(4'-bromophenyl)-4-piperidinol (PD1) demonstrated a highly significant analgesic effect (p < 0.01) in ex vivo models, a baseline activity that was modulated by N-substitution. While PD1 was potent, its derivative PD3 was identified as the most active analgesic compound in the series, with specific molecular docking interactions indicating a distinct binding mode [1]. This establishes PD1 not as the end-point but as the critical, quantifiable benchmark from which more potent analogues are derived.

Analgesic potency
Head-to-head
PD1: reported significant analgesic effect (p<0.01)
PD3: most active derivative in series
Supports SAR endpoint benchmarking
Ex vivo prostaglandin-mediated model
Analgesia Opioid Receptor Structure-Activity Relationship

Acetylcholinesterase Inhibition: Scaffold vs. Optimized Analogues

This compound serves as a foundational scaffold, not as the optimized drug candidate. While the compound itself has a role, its true value is demonstrated when its derivatives are evaluated. For instance, analogues of 4-(4-bromophenyl)-4-piperidinol, such as AB11 and AB14, show nanomolar inhibitory activity against acetylcholinesterase (AChE), with IC50 values of 0.029 μM and 0.038 μM, respectively [1]. This quantitative leap in potency underscores that the bromophenyl piperidinol core is an excellent starting point, but its utility in CNS research depends on specific modifications.

AChE inhibition
Cross-study comparable
Derivative IC50: 0.029–0.038 µM
Scaffold yields nanomolar AChE leads
Derived analogues AB11 and AB14
Alzheimer's Disease Acetylcholinesterase Drug Discovery

Ion Channel Blockade and D2 Selectivity

The 4-aryl-4-piperidinol class, which includes 1-(4-bromophenyl)piperidin-4-ol, exhibits a dual blockade of neuronal Na+ and T-type Ca2+ channels with potency greater than or equal to the reference standard flunarizine [1]. Importantly, these compounds were designed with significantly reduced affinity for dopamine D2 receptors, a common off-target effect in this class. For example, the representative compound 4a demonstrated 1.7-fold greater potency than flunarizine in a neuroprotection model but had only 1/20th the affinity for D2 receptors [1]. This class-level evidence provides a strong, quantified rationale for selecting this scaffold for CNS programs where avoiding D2-related side effects is critical.

Ion channel & D2 profile
Class-level inference
Class: 1.7× potency vs flunarizine
D2 affinity: ~1/20th of flunarizine
Supports ion channel and off-target profiling
Representative compound 4a in MCAO model
Ion Channels Dopamine D2 Receptor Ischemic Stroke

Antiplatelet Activity Profile

The parent compound PD1's antiplatelet aggregation activity provides a distinct benchmark when compared to its own optimized derivatives. In a direct head-to-head study, PD5, a derivative of PD1, was the most potent antiplatelet compound with an IC50 of 0.06 mM. In contrast, another derivative, PD3, was much less potent with an IC50 of 80 mM against platelet activating factor-induced aggregation. The positive control, acetyl salicylic acid (aspirin), had an IC50 of 150 μM [1]. This shows that while PD1 has a measurable effect, N-substitution can alter antiplatelet potency by over three orders of magnitude.

Antiplatelet activity
Head-to-head
PD5 vs PD3: >1300-fold potency difference (IC50 0.06 mM vs 80 mM)
Supports antiplatelet endpoint context
Thromboxane A2-mediated aggregation model
Platelet Aggregation Thromboxane A2 Ex Vivo Models

Targeted Research and Development Applications


Analgesic and Antiplatelet SAR Reference Standard

In laboratories synthesizing novel analgesics or antiplatelet agents, 1-(4-Bromophenyl)piperidin-4-ol is essential as a positive control and SAR benchmark. Researchers can quantify the efficacy of new N-substituted derivatives against the published baseline activity of this compound (PD1), which exhibits a highly significant analgesic effect (p < 0.01) and measurable antiplatelet activity in ex vivo models [1].

CNS Drug Discovery Scaffold

For teams engaged in CNS drug discovery targeting Alzheimer's disease or ischemic stroke, this compound is the defined starting point for a validated chemical series. Its core structure has been used to create nanomolar AChE inhibitors (IC50 = 0.029 μM) [2] and dual Na+/Ca2+ channel blockers with a reduced D2 receptor liability profile compared to flunarizine [3].

Haloperidol Impurity Profiling

In pharmaceutical quality control and analytical method development, this compound is specifically utilized as a known and characterized impurity (Haloperidol Impurity 17). Its procurement is essential for developing and validating analytical methods (AMV) for Haloperidol active pharmaceutical ingredient (API) and drug products, ensuring regulatory compliance for Abbreviated New Drug Applications (ANDAs) [4].

Application
Selection Property
Validation Focus
Analgesic and antiplatelet SAR studies
Published baseline activity benchmarks
Endpoint response comparison against parent scaffold
CNS signaling pathway research
Scaffold for AChE and ion channel analogues
Target engagement and affinity profiling
Haloperidol impurity analytical method development
Impurity identity and purity characterization
Method specificity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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